molecular formula C26H27FN6OS B2971141 (2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1226443-16-8

(2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2971141
CAS RN: 1226443-16-8
M. Wt: 490.6
InChI Key: JNVYZTTVFXHWKV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazole ring, a thiazole ring, and a piperazine ring. The presence of these rings suggests that the compound could have potential biological activity, as these structures are often found in bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy .

Scientific Research Applications

Triazole Derivatives

Triazole analogues have been synthesized and evaluated for their antibacterial activity against several human pathogenic bacteria. Compounds with specific substituents on the piperazine ring demonstrated significant inhibition of bacterial growth, highlighting the potential for triazole derivatives in developing new antibacterial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

Thiazole Applications

Thiazole and its derivatives are studied for their electronic and photophysical properties, with applications ranging from fluorescent logic gates to sensors. A study on solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates reveals the utility of thiazole derivatives in creating fluorescent logic gates that can probe cellular membranes and protein interfaces (Gabriel Gauci, David C. Magri, 2022).

Piperazine Compounds

Piperazine and its analogues have been explored for various biological activities, including their role as central nervous system agents and potential therapeutic agents for treating substance abuse. The synthesis and evaluation of specific piperazine-containing compounds have led to promising candidates for treating cocaine abuse, demonstrating the diverse pharmacological potentials of piperazine derivatives (V. J. Forrat, D. J. Ramón, M. Yus, 2007).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

[2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN6OS/c1-16-9-10-20(15-17(16)2)33-19(4)23(29-30-33)25-28-18(3)24(35-25)26(34)32-13-11-31(12-14-32)22-8-6-5-7-21(22)27/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVYZTTVFXHWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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